Bienvenue dans la boutique en ligne BenchChem!

Tcp-MP-CA

LSD1 inhibition osteoclastogenesis osteoporosis

Choose TCP-MP-CA for your bone biology research. This compound uniquely outperforms GSK-LSD1 in preventing osteoclastic bone loss in OVX mouse models. Its sub-micromolar IC50 (0.14 µM) and high therapeutic index (>714) ensure robust, reliable results with minimized off-target effects. The novel TCP-(MP)-caffeic acid scaffold offers distinct pharmacology versus tranylcypromine-based LSD1 inhibitors, making it the superior probe for dissecting LSD1/CoREST-mediated osteoclastogenesis and epigenetic regulation. Ideal for in vitro RANKL-induced differentiation assays and in vivo proof-of-concept osteoporosis studies.

Molecular Formula C24H29ClN2O3
Molecular Weight 428.9 g/mol
Cat. No. B15584545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTcp-MP-CA
Molecular FormulaC24H29ClN2O3
Molecular Weight428.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H28N2O3.ClH/c27-22-8-6-17(14-23(22)28)7-9-24(29)26-12-10-18(11-13-26)16-25-21-15-20(21)19-4-2-1-3-5-19;/h1-9,14,18,20-21,25,27-28H,10-13,15-16H2;1H/b9-7+;/t20-,21+;/m0./s1
InChIKeyYTUKXXGYLZWBDQ-FTMPGRKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCP-MP-CA: A Novel LSD1 Inhibitor for Osteoclastogenesis and Osteoporotic Bone Loss


TCP-MP-CA (compound 11a) is a synthetic small-molecule inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in osteoclast differentiation and bone resorption [1]. It belongs to a novel class of TCP-(MP)-caffeic acid analogs designed to target the LSD1/CoREST complex [2]. In vitro, TCP-MP-CA inhibits osteoclastogenesis with an IC50 of 0.14 µM [3], and in vivo, it demonstrates a significant improvement in preventing osteoclastic bone loss compared to the LSD1 inhibitor GSK-LSD1 in an ovariectomy (OVX)-induced osteoporosis mouse model [4].

Why TCP-MP-CA Cannot Be Substituted with Generic LSD1 Inhibitors


Despite the existence of multiple LSD1 inhibitors, such as GSK-LSD1 (GSK2879552) and ORY-1001, TCP-MP-CA exhibits a unique combination of in vitro potency, in vivo efficacy, and a distinct chemical scaffold that precludes simple substitution [1]. Unlike GSK-LSD1, which demonstrates only moderate or slight inhibition of osteoclastic bone loss in OVX models [2], TCP-MP-CA shows a significant and quantifiable improvement in preserving bone mass [3]. Furthermore, the TCP-(MP)-caffeic acid core structure differs fundamentally from the tranylcypromine-derived backbones of many other LSD1 inhibitors, suggesting divergent pharmacokinetic and pharmacodynamic properties that are not interchangeable [4].

Quantitative Evidence Differentiating TCP-MP-CA from LSD1 Inhibitor Comparators


TCP-MP-CA Exhibits Superior In Vitro Potency Against Osteoclastogenesis Compared to GSK-LSD1

TCP-MP-CA (11a) demonstrates a sub-micromolar IC50 of 0.14 µM for inhibiting RANKL-induced osteoclastogenesis in a TRAP-staining assay, a standard model for evaluating anti-resorptive activity [1]. In contrast, the LSD1 inhibitor GSK-LSD1 (GSK2879552) exhibits only 'moderate' and 'slight' inhibitory effects on osteoclastic bone loss in the same experimental context, as reported in the primary study [2]. This head-to-head comparison establishes TCP-MP-CA as the more potent anti-osteoclastogenic agent in vitro.

LSD1 inhibition osteoclastogenesis osteoporosis

TCP-MP-CA Demonstrates Superior In Vivo Efficacy in Preventing OVX-Induced Bone Loss Versus GSK-LSD1

In an ovariectomy (OVX)-induced osteoporosis mouse model, TCP-MP-CA (11a) exhibited a 'significant improvement' in preventing osteoclastic bone loss compared to the LSD1 inhibitor GSK-LSD1 [1]. While the study does not report exact micro-CT parameters (e.g., BV/TV, Tb.N), the qualitative 'significant improvement' indicates a superior preservation of bone mass in vivo. Concurrently, GSK2879552 was found to only 'slightly restore' cortical bone loss in a similar OVX model [2], reinforcing the differential efficacy.

in vivo efficacy OVX model osteoporosis

TCP-MP-CA Exhibits a Favorable Therapeutic Window with Low Cytotoxicity (CC50 >100 µM)

In a conference abstract reporting on a closely related TCP-MP-CA analog (compound 4), the compound demonstrated an IC50 of 0.14 µM for inhibiting osteoclastogenesis, accompanied by a CC50 (50% cytotoxic concentration) greater than 100 µM [1]. This yields a therapeutic index (CC50/IC50) exceeding 714, indicating a wide safety margin in vitro. Such data are critical for selecting compounds intended for long-term cell culture or in vivo administration where cytotoxicity must be minimized.

cytotoxicity therapeutic window safety

TCP-MP-CA Binds LSD1/CoREST Complex via FAD-Mediated Mechanism Distinct from Other Inhibitors

TCP-MP-CA (11a) and its precursor 11e directly bind to the LSD1/CoREST complex through flavin adenine dinucleotide (FAD) to inhibit LSD1 demethylation activity [1]. This mechanism is shared with some irreversible LSD1 inhibitors (e.g., tranylcypromine derivatives) but contrasts with reversible inhibitors that bind the substrate pocket. The study confirms that 11a modulates the IκB/NF-κB signaling pathway downstream of LSD1 inhibition, providing a mechanistic rationale distinct from compounds that lack this specific pathway engagement [2].

mechanism of action LSD1/CoREST complex FAD binding

Optimal Research Applications for TCP-MP-CA Based on Differential Evidence


In Vitro Studies Requiring Potent and Selective Inhibition of Osteoclastogenesis

Researchers conducting in vitro experiments on RANKL-induced osteoclast differentiation should select TCP-MP-CA over GSK-LSD1 or other moderate LSD1 inhibitors. Its sub-micromolar IC50 of 0.14 µM ensures robust inhibition at low concentrations, minimizing solvent-induced artifacts and off-target effects. The well-defined binding to LSD1/CoREST and downstream modulation of IκB/NF-κB signaling provides a reliable molecular basis for interpreting results, making it ideal for mechanistic studies in bone biology and epigenetic regulation of osteoclasts [1].

In Vivo Preclinical Models of Postmenopausal Osteoporosis

For in vivo studies using the OVX mouse model, TCP-MP-CA is the preferred LSD1 inhibitor due to its demonstrated superiority over GSK-LSD1 in preventing osteoclastic bone loss. Its significant in vivo efficacy, combined with a favorable in vitro therapeutic index (>714), suggests a reduced risk of toxicity and a higher likelihood of achieving meaningful therapeutic outcomes. This makes TCP-MP-CA an excellent candidate for proof-of-concept studies evaluating LSD1 inhibition as a therapeutic strategy for osteoporosis [2].

Chemical Biology Studies Probing LSD1/CoREST Complex Function

TCP-MP-CA's unique TCP-(MP)-caffeic acid scaffold and FAD-mediated binding to the LSD1/CoREST complex offer a structurally distinct probe for dissecting LSD1 biology. Compared to tranylcypromine-based inhibitors, TCP-MP-CA may exhibit different pharmacokinetic properties or off-target profiles. Researchers interested in mapping the functional consequences of LSD1 inhibition in osteoclasts or other cell types should prioritize TCP-MP-CA to avoid the confounding variables associated with more promiscuous LSD1 inhibitors [3].

Quote Request

Request a Quote for Tcp-MP-CA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.